molecular formula C12H13NO3 B6502859 6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione CAS No. 893725-69-4

6-methyl-1-propyl-2,4-dihydro-1H-3,1-benzoxazine-2,4-dione

Cat. No. B6502859
CAS RN: 893725-69-4
M. Wt: 219.24 g/mol
InChI Key: ZVIFFTRZMREIHI-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .


Molecular Structure Analysis

This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .


Chemical Reactions Analysis

This involves studying the reactions that the compound can undergo, the conditions under which these reactions occur, and the products formed .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, stability, etc .

Mechanism of Action

If the compound is biologically active, its mechanism of action in the body would be studied. This could involve its interaction with biological macromolecules, its metabolic pathway, etc .

Safety and Hazards

This involves studying the toxicity of the compound, its environmental impact, handling precautions, etc .

Future Directions

This involves suggesting further studies that could be done based on the current knowledge of the compound. This could include potential applications, modifications to improve its properties, etc .

properties

IUPAC Name

6-methyl-1-propyl-3,1-benzoxazine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-3-6-13-10-5-4-8(2)7-9(10)11(14)16-12(13)15/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIFFTRZMREIHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C2=C(C=C(C=C2)C)C(=O)OC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701230097
Record name 6-Methyl-1-propyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methyl-1-propyl-1H-benzo[d][1,3]oxazine-2,4-dione

CAS RN

893725-69-4
Record name 6-Methyl-1-propyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=893725-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Methyl-1-propyl-2H-3,1-benzoxazine-2,4(1H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701230097
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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